molecular formula C14H10O3 B116868 4'-Formylbiphenyl-2-carboxylic acid CAS No. 112804-58-7

4'-Formylbiphenyl-2-carboxylic acid

Cat. No. B116868
M. Wt: 226.23 g/mol
InChI Key: VOHABWOWKDXZIM-UHFFFAOYSA-N
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Description

4’-Formylbiphenyl-2-carboxylic acid is a chemical compound with the linear formula C14H10O3 . It consists of 10 Hydrogen atoms, 14 Carbon atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 4’-Formylbiphenyl-2-carboxylic acid consists of a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Physical And Chemical Properties Analysis

4’-Formylbiphenyl-2-carboxylic acid is a white to yellow solid . It has a molecular weight of 226.23 . The storage temperature is +4°C .

Scientific Research Applications

Kinetic and Thermodynamic Resolutions

The compound has been utilized in studies focusing on kinetic and thermodynamic resolutions. One such study involved the condensation of 2'-formylbiphenyl-2-carboxylic acid with (S)-valinol, demonstrating control over the biaryl axis configuration (Edwards, Pritchard, & Wallace, 2003).

Energy Applications

In the context of energy and fuel, formic acid, a simple carboxylic acid, has been explored for its potential in hydrogen storage and as a fuel in direct formic acid fuel cells (DFAFCs). This research emphasizes the growing importance of formic acid in energy-related applications (Singh, Singh, & Kumar, 2016).

Bioorthogonal Chemistry

Studies have also shown the potential of carboxylic acid derivatives in bioorthogonal chemistry. For instance, combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions leads to stable products useful for protein conjugation (Dilek, Lei, Mukherjee, & Bane, 2015).

Synthesis of Carboxylic Acids

The synthesis of carboxylic acids from various sources, including lignite, has been studied for industrial applications. The oxidation of lignite in an aqueous FeCl3 solution has been shown to produce high yields of various carboxylic acids, demonstrating an environmentally benign method (Yang, Hou, Niu, Wu, & Liu, 2017).

Pharmaceutical Applications

Biphenyl-based compounds, which include derivatives of carboxylic acids, have been recognized for their significance in treating hypertension and inflammatory conditions. The synthesis and characterization of such compounds have been crucial for pharmaceutical development (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).

Surface Science and Catalysis

The interaction of carboxylates with surfaces like TiO2, crucial in applications like dye-sensitized solar cells, has been a subject of research. Studies using scanning tunneling microscopy (STM) and low-energy electron diffraction (LEED) have provided insights into the adsorption behavior of carboxylic acids on such surfaces (Grinter, Woolcot, Pang, & Thornton, 2014).

properties

IUPAC Name

2-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHABWOWKDXZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383355
Record name 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formylbiphenyl-2-carboxylic acid

CAS RN

112804-58-7
Record name 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112804-58-7
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